2-(3-Chlorophenyl)-2-fluoroacetic acid
Overview
Description
2-(3-Chlorophenyl)-2-fluoroacetic acid is an organic compound that belongs to the class of aromatic carboxylic acids. It features a chlorophenyl group and a fluoroacetic acid moiety, making it a compound of interest in various chemical and pharmaceutical research fields. The presence of both chlorine and fluorine atoms in its structure imparts unique chemical properties, making it a valuable compound for synthetic and analytical purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-2-fluoroacetic acid typically involves the introduction of the fluoroacetic acid group to a chlorophenyl precursor. One common method is the reaction of 3-chlorobenzyl chloride with sodium fluoroacetate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the chloride ion is replaced by the fluoroacetate group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure efficient production. The final product is typically purified through recrystallization or distillation to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenyl)-2-fluoroacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Formation of 3-chlorobenzoic acid or 3-chlorobenzophenone.
Reduction: Formation of 3-chlorobenzyl alcohol or 3-chlorobenzaldehyde.
Substitution: Formation of 3-chloronitrobenzene or 3-chlorobenzenesulfonic acid.
Scientific Research Applications
2-(3-Chlorophenyl)-2-fluoroacetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenyl)-2-fluoroacetic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. The presence of the fluoroacetic acid group allows it to mimic natural substrates, potentially interfering with metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chlorophenyl)-2-fluoroacetic acid
- 2-(4-Chlorophenyl)-2-fluoroacetic acid
- 2-(3-Bromophenyl)-2-fluoroacetic acid
Uniqueness
2-(3-Chlorophenyl)-2-fluoroacetic acid is unique due to the specific positioning of the chlorine and fluorine atoms, which influence its reactivity and interactions. Compared to its analogs, it may exhibit different chemical and biological properties, making it a distinct compound for various applications.
Properties
IUPAC Name |
2-(3-chlorophenyl)-2-fluoroacetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO2/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4,7H,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPMGQESXBDVAGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(C(=O)O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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